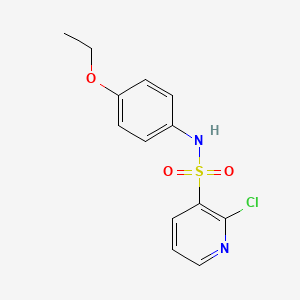

2-chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide

Description

2-Chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a chlorine atom at position 2 and a sulfonamide group at position 2. The sulfonamide nitrogen is further bonded to a 4-ethoxyphenyl group. This structure confers distinct electronic and steric properties, making it a subject of interest in medicinal and agrochemical research.

Properties

IUPAC Name |

2-chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-2-19-11-7-5-10(6-8-11)16-20(17,18)12-4-3-9-15-13(12)14/h3-9,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWJWXDWWZWLLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could provide a hint about its potential targets.

Mode of Action

It’s known that such compounds generally interact with their targets, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways.

Biological Activity

2-Chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is illustrated as follows:

- Molecular Weight : 283.77 g/mol

- CAS Number : 1156721-54-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Research indicates that sulfonamides can inhibit carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes, including pH regulation and ion transport .

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 4e | MDA-MB-231 | 1.52 | High |

| 4g | MCF-7 | 6.31 | Moderate |

These compounds induced apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity, indicating their potential as therapeutic agents against breast cancer .

Antibacterial Activity

The antibacterial properties of sulfonamides have been well-documented. In vitro studies have shown that derivatives similar to this compound exhibit significant inhibition against various bacterial strains:

| Bacterial Strain | Inhibition (%) at 50 µg/mL |

|---|---|

| Staphylococcus aureus | 80.69 |

| Klebsiella pneumoniae | 77.52 |

These findings suggest that this compound may serve as a potential antibacterial agent, particularly against resistant strains .

Case Studies and Research Findings

- Study on Anticancer Properties : A study evaluated the effects of various sulfonamide derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain compounds exhibited IC50 values as low as 1.52 µM, demonstrating high selectivity and potency against cancer cells while sparing normal cells .

- Antibacterial Efficacy : In another investigation, the antibacterial activity of similar sulfonamides was assessed against Staphylococcus aureus and Klebsiella pneumoniae. The compounds showed significant inhibition rates, suggesting their potential use in treating bacterial infections .

- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have revealed favorable binding interactions between these compounds and target proteins involved in cancer progression and bacterial metabolism. This approach aids in understanding the molecular basis for their biological activities .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Observations:

Imazosulfuron : Shares the 2-chloro-pyridine-3-sulfonamide backbone but incorporates a dimethoxypyrimidinyl carbamate group. This modification enables herbicidal activity by inhibiting acetolactate synthase (ALS) in plants . In contrast, the ethoxyphenyl group in the target compound may prioritize interactions with mammalian enzymes or receptors due to its aromatic bulk.

N-Alkyl vs.

Chlorine Position : Moving the chlorine from C2 (target compound) to C6 (e.g., 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide in ) disrupts electronic symmetry, altering dipole moments and hydrogen-bonding capacity.

Key Insights:

- Agrochemical Potential: Imazosulfuron’s efficacy as a herbicide is attributed to its pyrimidinyl carbamate group, which the target compound lacks. This suggests divergent applications; the ethoxyphenyl group may instead favor pharmacological uses (e.g., antimicrobial or anticancer agents) .

- Synthetic Feasibility : The target compound can likely be synthesized via nucleophilic substitution of 2-chloropyridine-3-sulfonyl chloride with 4-ethoxyaniline, analogous to methods in (yields ~70–81%) .

Physicochemical Property Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.